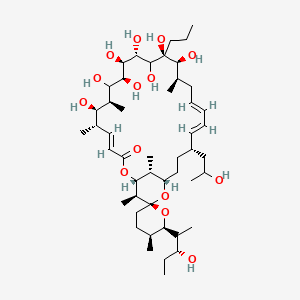

IB-96212 aglycone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H84O14 |

|---|---|

Molecular Weight |

885.2 g/mol |

IUPAC Name |

(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one |

InChI |

InChI=1S/C48H84O14/c1-11-23-47(59)45(57)28(5)16-14-13-15-17-34(25-29(6)49)19-20-36-31(8)44(33(10)48(61-36)24-22-27(4)43(62-48)30(7)35(50)12-2)60-37(51)21-18-26(3)38(52)32(9)39(53)40(54)41(55)42(56)46(47)58/h13-15,17-18,21,26-36,38-46,49-50,52-59H,11-12,16,19-20,22-25H2,1-10H3/b14-13+,17-15+,21-18+/t26-,27-,28+,29?,30?,31+,32-,33-,34-,35+,36-,38+,39?,40-,41+,42-,43+,44+,45-,46?,47-,48-/m0/s1 |

InChI Key |

CHACKNDEKDIBQZ-HDBWYSFXSA-N |

Isomeric SMILES |

CCC[C@@]1([C@H]([C@@H](C/C=C/C=C/[C@@H](CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C(C)[C@@H](CC)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C([C@@H]([C@H]([C@@H](C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O |

Canonical SMILES |

CCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Core Structure of IB-96212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IB-96212 is a novel cytotoxic macrolide with a complex and intriguing architecture. Isolated from a marine Micromonospora, its potent biological activity against various cancer cell lines has made it a significant subject of study in natural product chemistry and drug discovery.[1][2][3] The core of IB-96212 is a 26-membered macrolide ring, a feature that presents considerable challenges and opportunities in its structural elucidation and synthetic chemistry. This technical guide provides an in-depth overview of the methodologies and data interpretation central to deciphering the aglycone structure of IB-96212, presenting a composite of established techniques in the field.

Disclaimer: The quantitative data and specific experimental protocols presented in this document are representative examples based on the general principles of macrolide structure elucidation. The full experimental details from the primary literature on IB-96212 were not accessible at the time of writing.

Physicochemical Properties

The initial characterization of the IB-96212 aglycone involves determining its fundamental physicochemical properties. These parameters provide the first clues to the molecule's size and general composition.

| Property | Value |

| Molecular Formula | C42H68O12 |

| Molecular Weight | 764.98 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |

| UV λmax (MeOH) | 232 nm |

Spectroscopic Data for Structure Elucidation

The structural backbone of the this compound was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the aglycone. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the connectivity of different structural motifs within the macrolide ring.

Table 2.1: High-Resolution Mass Spectrometry Data

| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 765.4765 | 765.4784 | -2.5 | C42H69O12 |

| [M+Na]⁺ | 787.4584 | 787.4603 | -2.4 | C42H68NaO12 |

Table 2.2: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion

| Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 747.4659 | H₂O | Loss of a hydroxyl group |

| 729.4553 | 2 x H₂O | Loss of two hydroxyl groups |

| 621.3894 | C₈H₁₆O₂ | Cleavage of the side chain |

| 593.3581 | C₁₀H₁₈O₃ | Fragmentation of the macrolide ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of 1D and 2D NMR experiments are required to piece together the complex carbon framework of the this compound and to assign the stereochemistry of its numerous chiral centers.

Table 2.3: Representative ¹H and ¹³C NMR Data for Key Moieties of the this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |

| C-1 | 174.2 | - | C-2, C-3 | - |

| C-2 | 45.1 | 2.58, dd, 10.5, 4.2 | C-1, C-3, C-4 | H-3 |

| C-3 | 72.8 | 3.95, m | C-2, C-4, C-5 | H-2, H-4 |

| C-5 | 78.1 | 4.12, d, 9.8 | C-4, C-6, C-7 | H-6 |

| C-9 | 135.4 | 5.88, dd, 15.2, 8.1 | C-8, C-10, C-11 | H-8, H-10 |

| C-10 | 128.9 | 5.62, d, 15.2 | C-9, C-11 | H-9 |

| C-13 | 205.3 | - | C-12, C-14 | - |

| C-15 | 98.7 | 4.89, d, 2.5 | C-14, C-16 | H-16 |

Experimental Protocols

Detailed and rigorous experimental procedures are fundamental to obtaining high-quality data for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

A solution of the purified this compound (0.1 mg/mL in methanol) is infused into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode with a mass range of m/z 100-2000. For MS/MS analysis, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies to induce fragmentation.

NMR Spectroscopy

All NMR spectra are recorded on a high-field spectrometer (e.g., 600 MHz or higher) using a cryoprobe for enhanced sensitivity. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD). Standard pulse programs are used to acquire the following spectra:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, can be visualized to better understand the interplay of different experimental techniques.

Caption: Workflow for the structure elucidation of the this compound.

The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build a coherent structural model.

Caption: Logical relationships in the interpretation of spectroscopic data.

Conclusion

The structural elucidation of the this compound is a complex undertaking that relies on the synergistic application of modern spectroscopic techniques. Through the careful acquisition and meticulous interpretation of mass spectrometry and NMR data, the intricate 26-membered macrolide core can be successfully mapped. This detailed structural information is paramount for future endeavors in the total synthesis of IB-96212, the exploration of its structure-activity relationships, and the development of new and more potent anticancer agents.

References

Unraveling the Assembly Line: A Technical Guide to the Proposed Biosynthetic Pathway of IB-96212 Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

IB-96212 is a potent cytotoxic macrolide natural product, first isolated from a marine-derived Micromonospora sp. Its complex architecture, featuring a 26-membered macrolactone ring with a distinctive spiroketal moiety and an L-rhodinose sugar, has garnered significant interest within the scientific community. While the definitive biosynthetic pathway of IB-96212 remains to be experimentally elucidated, its structural similarity to other well-characterized spiroketal-containing macrolides, such as the oligomycins, rutamycins, and ossamycin, allows for the formulation of a robust predictive model for its aglycone biosynthesis. This guide provides an in-depth technical overview of the proposed enzymatic steps involved in the assembly of the IB-96212 aglycone, drawing parallels from established biosynthetic pathways of analogous polyketides.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound is hypothesized to be orchestrated by a modular Type I polyketide synthase (PKS) system, a multienzyme complex that acts as a molecular assembly line. This process is followed by a series of post-PKS modifications, including spiroketal formation and glycosylation.

Polyketide Chain Assembly by a Modular Type I PKS

The carbon backbone of the this compound is likely assembled by a large, multi-domain Type I PKS. These megasynthases are organized into modules, with each module responsible for one cycle of chain elongation and modification. Each module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present to control the reduction state of the growing polyketide chain.

The assembly process is initiated by a loading module that primes the PKS with a starter unit, likely a small acyl-CoA. Subsequent modules then sequentially add extender units, typically methylmalonyl-CoA or malonyl-CoA, to the growing chain. The AT domain of each module selects the appropriate extender unit, while the KS domain catalyzes the Claisen condensation reaction. The presence and activity of the reductive domains (KR, DH, ER) within each module determine the final pattern of hydroxyl, double bond, and saturated carbon centers along the polyketide backbone.

Proposed workflow for the assembly of the this compound backbone by a modular Type I PKS.

Post-PKS Tailoring Modifications

Upon release from the PKS assembly line, the linear polyketide chain undergoes a series of tailoring modifications to yield the final aglycone structure.

A key structural feature of IB-96212 is its spiroketal moiety. The formation of this bicyclic system is thought to be catalyzed by a dedicated enzyme, likely a spirocyclase. In the biosynthesis of the related compound ossamycin, a putative spirocyclase, OssO, has been identified in the gene cluster and is proposed to facilitate this transformation.[1] This enzymatic cyclization would involve the attack of two hydroxyl groups on two corresponding keto groups within the polyketide backbone, leading to the thermodynamically stable spiroketal ring system.

Proposed enzymatic formation of the spiroketal moiety in the this compound.

The final step in the biosynthesis of the complete IB-96212 molecule is the attachment of the deoxysugar L-rhodinose. This reaction is catalyzed by a glycosyltransferase (GT). The biosynthesis of the sugar precursor, NDP-L-rhodinose, is carried out by a dedicated set of enzymes encoded within the biosynthetic gene cluster. Genes involved in the biosynthesis of NDP-L-rhodinose have been identified in the gene clusters of other natural products, such as landomycin.[2] The GT then transfers the activated sugar moiety to a specific hydroxyl group on the aglycone.

Quantitative Data Summary

Direct quantitative data for the IB-96212 biosynthetic pathway is not available in the current literature. However, based on studies of related polyketide biosynthesis, the following table provides a hypothetical framework for the types of quantitative data that would be relevant for characterizing this pathway.

| Parameter | Description | Hypothetical Value Range |

| PKS Module Stoichiometry | Ratio of starter to extender units incorporated. | 1 (Starter) : n (Extender) |

| Enzyme Kinetics (GT) | Michaelis-Menten constants for the glycosyltransferase. | Km (Aglycone): 10-100 µMKm (NDP-L-rhodinose): 50-200 µM |

| Precursor Incorporation | Efficiency of labeled precursor incorporation into IB-96212. | 10-50% |

| Gene Expression Levels | Relative transcript levels of PKS and tailoring enzyme genes. | Varies with growth phase |

Experimental Protocols

The elucidation of the IB-96212 biosynthetic pathway will require a combination of genetic and biochemical approaches. The following are key experimental protocols that would be employed:

Identification and Annotation of the Biosynthetic Gene Cluster

-

Methodology: Whole-genome sequencing of the producing organism, Micromonospora sp., followed by bioinformatic analysis using tools like antiSMASH to identify the PKS gene cluster. The cluster would be identified based on the presence of genes encoding Type I PKSs, tailoring enzymes (e.g., cytochrome P450 monooxygenases, methyltransferases, spirocyclases), and glycosyltransferases.

Gene Inactivation and Heterologous Expression

-

Methodology: Targeted inactivation of key genes within the putative biosynthetic cluster (e.g., PKS genes, spirocyclase gene, glycosyltransferase gene) using CRISPR-Cas9 or homologous recombination. Analysis of the resulting mutants for loss of IB-96212 production and accumulation of biosynthetic intermediates would confirm gene function. Heterologous expression of the entire gene cluster in a model host, such as Streptomyces coelicolor, would provide further confirmation.

In Vitro Enzyme Assays

-

Methodology: Overexpression and purification of individual tailoring enzymes, such as the putative spirocyclase and glycosyltransferase. In vitro assays would be conducted using synthesized or isolated biosynthetic intermediates as substrates to confirm their specific catalytic activities. Product formation would be monitored by HPLC and mass spectrometry.

Conclusion

While the precise enzymatic machinery for IB-96212 biosynthesis awaits experimental validation, the proposed pathway, based on well-established principles of polyketide biosynthesis, provides a strong foundation for future research. The identification and characterization of the IB-96212 biosynthetic gene cluster will not only provide fundamental insights into the assembly of this complex natural product but also open avenues for its bioengineering to generate novel analogs with potentially improved therapeutic properties. The methodologies and conceptual framework presented in this guide offer a clear roadmap for researchers to unravel the intricate details of IB-96212's molecular assembly line.

References

An In-Depth Technical Guide to the Physicochemical Properties of IB-96212 Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

IB-96212 is a novel cytotoxic macrolide that has demonstrated significant anti-tumor activity. Central to its biological function is its aglycone core, a complex 26-membered macrolide ring system featuring a spiroketal moiety. Understanding the physicochemical properties of this aglycone is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of IB-96212 aglycone, detailed experimental methodologies for their determination, and insights into its potential mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation development, pharmacokinetic studies, and understanding its interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₄O₁₄ | Commercial Suppliers |

| Molecular Weight | 885.17 g/mol | Commercial Suppliers |

| CAS Number | 220766-98-3 | Commercial Suppliers |

Further quantitative data on properties such as melting point, solubility, and pKa are subjects of ongoing investigation and will be updated as information becomes available.

Structural Elucidation

The structural confirmation of IB-96212 and its aglycone relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following sections detail the characteristic NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are critical for the structural verification of the IB-96212 macrolide, the direct precursor to the aglycone. This data, as reported in patent literature, provides a foundational understanding of the aglycone's core structure.[1]

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring NMR spectra of macrolide natural products is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

2D NMR Experiments: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Biological Activity and Signaling Pathways

IB-96212 is a potent cytotoxic agent, and its aglycone is believed to be the primary pharmacophore responsible for this activity. While the specific signaling pathways targeted by this compound are still under active investigation, the broader class of cytotoxic macrolides often exerts its effects through the modulation of key cellular signaling cascades involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways:

Based on the known mechanisms of similar cytotoxic macrolides, the following signaling pathways are potential targets for this compound:

Workflow for Investigating Signaling Pathway Modulation:

A typical experimental workflow to elucidate the impact of this compound on cellular signaling is depicted below.

Conclusion

The aglycone of IB-96212 represents a promising scaffold for the development of novel anticancer agents. This guide has summarized the currently available physicochemical data and provided standardized protocols for its further characterization. Elucidation of its precise mechanism of action through detailed investigation of cellular signaling pathways will be crucial for its successful translation into a clinical candidate. As further research becomes available, this technical guide will be updated to provide the most current and comprehensive information for the scientific community.

References

The Biological Activity of IB-96212 Aglycone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: IB-96212 is a novel spiroketal macrolide with significant cytotoxic properties against a range of cancer cell lines. This technical guide provides an in-depth analysis of the biological activity of IB-96212, with a particular focus on its core aglycone structure. While specific quantitative data for the isolated aglycone is limited in publicly available literature, this document consolidates the known information on the parent compound and extrapolates the likely contributions of the aglycone to its mechanism of action. This guide includes available quantitative data, detailed hypothetical experimental protocols for cytotoxicity assessment, and visualizations of the presumed signaling pathways involved in its cytotoxic effects.

Introduction

IB-96212 is a 26-membered macrolide natural product isolated from the marine actinomycete Micromonospora sp.[1][2]. Its structure is characterized by a novel aglycone core featuring a spiroketal system, and a single L-rhodinose deoxy sugar moiety[1][3]. The compound has demonstrated potent cytotoxic activity against a panel of human and murine cancer cell lines, positioning it as a molecule of interest for further oncological research[1].

The biological activity of many glycosylated natural products is often attributed to the aglycone core, with the sugar moieties influencing factors such as solubility, target recognition, and pharmacokinetics. Although detailed studies isolating and characterizing the biological activity of the IB-96212 aglycone are not extensively reported, its structural significance suggests it is the primary pharmacophore responsible for the observed cytotoxicity. A supplier of the aglycone notes its bioactivity as "Cytotoxic, Malaria, Weak antifungal," though without providing specific data. This guide will therefore focus on the biological activity of the parent compound, IB-96212, as a proxy for the activity of its aglycone.

Quantitative Biological Data

The cytotoxic activity of IB-96212 has been evaluated against several cancer cell lines. The available data from foundational studies is summarized below. It is important to note that specific IC50 values are not provided in the primary literature, which instead describes the activity in qualitative terms.

| Cell Line | Cancer Type | Reported Activity of IB-96212 |

| P-388 | Murine Leukemia | Very Strong Cytotoxic Activity |

| A-549 | Human Non-Small Cell Lung Cancer | Significant Cytotoxic Activity |

| HT-29 | Human Colon Adenocarcinoma | Significant Cytotoxic Activity |

| MEL-28 | Human Melanoma | Significant Cytotoxic Activity |

Plausible Signaling Pathways and Mechanism of Action

The potent cytotoxicity of IB-96212 suggests that its aglycone likely induces cell death in cancer cells through the activation of apoptotic pathways. Furthermore, interference with pro-survival signaling, such as the NF-κB pathway, is a common mechanism for cytotoxic agents.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of caspase enzymes, which execute the dismantling of the cell. It is plausible that the this compound triggers the intrinsic apoptotic pathway by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival, inflammation, and proliferation. In many cancers, this pathway is constitutively active, which helps the cancer cells evade apoptosis. Cytotoxic agents can exert their effects by inhibiting this pathway, thereby sensitizing the cells to apoptotic signals. The this compound may interfere with the canonical NF-κB pathway by preventing the degradation of IκBα, which would keep the NF-κB p50/p65 dimer sequestered in the cytoplasm and unable to activate pro-survival genes in the nucleus.

Experimental Protocols

While the precise protocols used in the initial studies of IB-96212 are not publicly detailed, a standard methodology for assessing the cytotoxicity of a novel compound like the this compound would involve a colorimetric assay such as the MTT or MTS assay.

In Vitro Cytotoxicity Assessment using MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A-549, HT-29, MEL-28)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

-

Conclusion and Future Directions

The macrolide IB-96212, through its novel aglycone core, demonstrates significant cytotoxic activity against a range of cancer cell lines. While direct experimental data on the isolated aglycone is sparse, it is reasonable to infer that it is the primary driver of the molecule's bioactivity, likely through the induction of apoptosis and potential inhibition of pro-survival pathways such as NF-κB.

Future research should focus on several key areas to fully elucidate the therapeutic potential of the this compound:

-

Total Synthesis and Analogue Generation: The total synthesis of the aglycone would enable the generation of analogues to perform detailed structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: In-depth molecular studies are required to confirm the precise mechanism of cytotoxicity, including its effects on the cell cycle, specific apoptotic proteins, and other signaling pathways.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of the this compound or optimized analogues.

The unique structure and potent activity of the this compound make it a compelling starting point for the development of new anticancer agents. Further investigation is warranted to unlock its full therapeutic potential.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – BIOMAR Microbial Technologies [biomarmt.com]

The Enigmatic Compound IB-96212 Aglycone: An Analysis of Uncharted Cytotoxic Territory

A comprehensive review of publicly available scientific literature and databases reveals a significant information gap concerning the compound designated as IB-96212 aglycone. Despite extensive searches for its cytotoxic effects in cancer cells, its mechanism of action, and associated signaling pathways, no specific data or scholarly articles pertaining to this molecule could be identified. This suggests that this compound may be a novel, proprietary, or internally coded compound not yet described in publicly accessible resources.

This technical guide, therefore, serves as a foundational blueprint for the potential future investigation of this compound, outlining the standard experimental methodologies and conceptual frameworks that would be essential for characterizing its anti-cancer properties. While direct data on this compound is absent, this document will leverage established protocols and general knowledge of cytotoxic agent investigation to provide a roadmap for researchers, scientists, and drug development professionals.

I. Hypothetical Cytotoxicity Profile of a Novel Aglycone

In the absence of specific data for this compound, we present a generalized table structure that would be used to summarize its cytotoxic activity against a panel of cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a critical parameter in determining cytotoxic potency.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | Data Not Available | N/A |

| e.g., A549 | Lung Carcinoma | MTT Assay | 48 | Data Not Available | N/A |

| e.g., HeLa | Cervical Carcinoma | MTT Assay | 48 | Data Not Available | N/A |

| e.g., HT-29 | Colorectal Adenocarcinoma | MTT Assay | 48 | Data Not Available | N/A |

| e.g., PC-3 | Prostate Adenocarcinoma | MTT Assay | 48 | Data Not Available | N/A |

Caption: Table 1. A template for summarizing the cytotoxic activity of this compound across various cancer cell lines.

II. Standard Experimental Protocols for Cytotoxicity Assessment

Should this compound become available for study, the following established protocols would be fundamental in determining its cytotoxic and mechanistic properties.

A. Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's anti-cancer activity involves quantifying its effect on cell viability and proliferation.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

2. Apoptosis Assays:

-

Principle: To determine if cytotoxicity is mediated by programmed cell death (apoptosis), several assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Caspase Activity Assay:

-

Utilize commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3, -7).

-

These assays often employ a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal.

-

B. Experimental Workflow Diagram

The logical flow of experiments to characterize a novel cytotoxic agent is depicted below.

Caption: A generalized workflow for the cytotoxic characterization of a novel compound.

III. Postulated Signaling Pathways in Aglycone-Induced Cytotoxicity

While the specific pathways affected by this compound are unknown, many cytotoxic natural products and their aglycones exert their effects by modulating key signaling cascades that control cell survival, proliferation, and death.

A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a common target for anti-cancer agents.

Caption: A potential signaling pathway that could be modulated by this compound.

The absence of public data on this compound prevents a detailed analysis of its cytotoxic properties. However, the frameworks and methodologies outlined in this guide provide a clear and structured approach for its future investigation. Should this compound become a subject of research, the protocols for cytotoxicity testing, mechanistic studies, and signaling pathway analysis described herein will be invaluable in elucidating its potential as an anti-cancer agent. The scientific community awaits the disclosure of data on this compound to determine its place in the landscape of cancer therapeutics.

Unveiling the Cellular Target of IB-96212 Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-96212 is a novel, potent cytotoxic macrolide isolated from the marine actinomycete Micromonospora sp.[1][2]. Its complex structure, featuring a 26-membered macrolide ring with a spiroketal lactone and an L-rhodinose sugar moiety, positions it as a promising candidate for anticancer drug development[2][3]. While its cytotoxic effects against a range of cancer cell lines are documented, the precise molecular target of its active component, the IB-96212 aglycone, remains to be fully elucidated. This technical guide provides a comprehensive overview of the known biological activities of IB-96212, and outlines a detailed, systematic approach for the identification of the molecular target of its aglycone. The methodologies described herein encompass both hypothesis-driven and unbiased screening approaches, providing a robust framework for researchers in the field of natural product drug discovery.

Introduction to IB-96212 and its Aglycone

IB-96212 is a fermentation-derived natural product with significant cytotoxic activity. The producing organism is a marine actinomycete, Micromonospora sp., strain L-25-ES25-008[1]. The structure of IB-96212 was determined by spectroscopic analysis and consists of a novel 26-membered aglycone decorated with a deoxy sugar, L-rhodinose. It is structurally related to other spiroketal-containing macrolides such as the oligomycins and dunaimycins. The cytotoxic nature of IB-96212 has been demonstrated against several human cancer cell lines, making the identification of its molecular target a critical step in its development as a potential therapeutic agent. The aglycone of IB-96212 is of particular interest as it represents the core bioactive scaffold.

Known Biological Activity of IB-96212

The primary reported biological activity of IB-96212 is its cytotoxicity against various cancer cell lines. The available quantitative data from initial studies is summarized in the table below.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| P-388 | Murine Leukemia | < 0.01 | |

| A-549 | Human Lung Carcinoma | 0.8 | |

| HT-29 | Human Colon Adenocarcinoma | 0.9 | |

| MEL-28 | Human Melanoma | 1.2 |

Proposed Experimental Workflow for Target Identification

The identification of the molecular target of this compound can be approached through a multi-pronged strategy combining affinity-based proteomics and cellular mechanism-of-action studies. A proposed workflow is outlined below.

Detailed Experimental Protocols

Synthesis of an Affinity Probe

A crucial first step is the chemical synthesis of an affinity probe. This involves modifying the this compound with a linker arm that terminates in a reactive group (e.g., a primary amine or a carboxyl group) suitable for immobilization. The linker should be attached to a position on the aglycone that is predicted not to interfere with its biological activity.

Affinity Chromatography

-

Preparation of Affinity Matrix: The synthesized this compound probe is covalently coupled to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads.

-

Cell Lysis: A-549 cells, a sensitive cell line, are cultured and harvested. The cells are lysed in a non-denaturing lysis buffer to maintain protein integrity.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. As a negative control, lysate is also incubated with unconjugated beads.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins are eluted by competitive displacement using an excess of free this compound.

Protein Identification by Mass Spectrometry

-

SDS-PAGE: The eluted proteins are separated by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Staining: The gel is stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

-

In-gel Digestion: Protein bands that are present in the experimental eluate but absent or significantly reduced in the control are excised from the gel. The proteins within the gel pieces are destained, reduced, alkylated, and digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: The acquired MS/MS spectra are searched against a human protein database to identify the proteins.

Target Validation

The candidate binding proteins identified by mass spectrometry must be validated through orthogonal methods.

-

Surface Plasmon Resonance (SPR): Recombinant versions of the candidate proteins are immobilized on an SPR sensor chip, and the binding kinetics of the this compound are measured to determine the affinity and specificity of the interaction.

-

Western Blotting: The results of the affinity pull-down can be confirmed by performing a Western blot on the eluate using antibodies against the candidate proteins.

-

siRNA Knockdown: The expression of the candidate target protein is silenced in cancer cells using small interfering RNA (siRNA). The effect of the knockdown on the cytotoxicity of the this compound is then assessed. A decrease in cytotoxicity upon target knockdown would provide strong evidence for its role in the compound's mechanism of action.

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other cytotoxic macrolides, several potential signaling pathways could be affected by this compound.

Conclusion

The potent cytotoxic activity of IB-96212 makes its aglycone a compelling subject for further investigation in the realm of oncology drug discovery. While its precise molecular target is currently unknown, the experimental framework presented in this guide provides a clear and systematic path for its identification and validation. The successful elucidation of the molecular target and mechanism of action of this compound will be instrumental in advancing this promising marine natural product towards clinical development.

References

Unraveling the Therapeutic Potential of IB-96212 Aglycone: A Deep Dive into a Cytotoxic Macrolide

For Immediate Release

[City, State] – [Date] – IB-96212, a novel cytotoxic macrolide natural product, has demonstrated significant anti-cancer properties, yet the precise molecular targets of its aglycone—the core structure stripped of its sugar component—remain a subject of ongoing scientific inquiry. This technical whitepaper provides a comprehensive overview of the current, albeit limited, understanding of the IB-96212 aglycone and its potential therapeutic avenues for researchers, scientists, and drug development professionals.

Introduction to IB-96212

IB-96212 is a 26-membered macrolide distinguished by a spiroketal functional group and a deoxysugar moiety, L-rhodinose.[1] Isolated from a marine actinomycete, Micromonospora sp., this compound has exhibited potent cytotoxic activity against a range of human cancer cell lines, including mouse leukemia (P-388), non-small cell lung cancer (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28).[2] While the parent compound's bioactivity is established, the specific contributions and therapeutic targets of its aglycone are not yet fully elucidated in publicly available scientific literature.

The Unconfirmed Hypothesis: Cholesterol Biosynthesis Inhibition

A lead in understanding the potential mechanism of this compound comes from a commercial supplier, which lists a related compound as a "cholesterol biosynthesis inhibitor." While this assertion lacks direct scientific validation in peer-reviewed studies, the inhibition of cholesterol synthesis represents a plausible and compelling anti-cancer strategy.

Cancer cells often exhibit upregulated cholesterol biosynthesis to support rapid proliferation and membrane synthesis.[3][4][5] Targeting key enzymes in this pathway can disrupt these processes and induce cancer cell death.

Potential Signaling Pathways in Cholesterol Biosynthesis Inhibition

Should this compound indeed inhibit cholesterol biosynthesis, it could modulate several critical signaling pathways implicated in cancer progression. A hypothetical workflow for investigating this mechanism is presented below.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of de novo cholesterol synthesis enzymes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of IB-96212 Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-96212 is a potent cytotoxic macrolide natural product that has demonstrated significant activity against various cancer cell lines.[1][2] The biological activity of this class of compounds often resides in the aglycone core. This document provides a detailed, albeit hypothetical, protocol for the synthesis of IB-96212 aglycone through the hydrolysis of the glycosidic bond to remove the L-rhodinose sugar moiety.[3] Additionally, a comprehensive purification protocol using reverse-phase high-performance liquid chromatography (RP-HPLC) is described. These protocols are based on established chemical and analytical principles for macrolide antibiotics and their derivatives. A proposed signaling pathway for the cytotoxic action of IB-96212 is also presented.

Introduction

IB-96212 is a 26-membered macrolide produced by a marine actinomycete, Micromonospora sp.[1] Its structure features a complex aglycone core and a deoxy sugar, L-rhodinose.[3] The potent cytotoxic effects of IB-96212 against cell lines such as P-388 murine leukemia, A-549 human lung carcinoma, HT-29 human colon adenocarcinoma, and MEL-28 human melanoma make its aglycone a valuable target for further investigation and analog synthesis in drug discovery programs. The synthesis and purification of the aglycone are critical first steps in understanding its structure-activity relationship and developing novel anti-cancer agents.

Synthesis of this compound via Acid Hydrolysis

The synthesis of this compound can be achieved by the cleavage of the glycosidic linkage between the macrolide and the L-rhodinose sugar. Acid-catalyzed hydrolysis is a common method for this transformation.

Experimental Protocol: Acid Hydrolysis

Materials:

-

IB-96212

-

Methanol (B129727) (MeOH), HPLC grade

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (B1210297) (EtOAc), HPLC grade

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve IB-96212 (100 mg, 1 equivalent) in methanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add 2M hydrochloric acid (5 mL) dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 60°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous mixture with water (15 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 1: Hypothetical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | IB-96212 |

| Key Reagents | 2M HCl, Methanol |

| Reaction Temperature | 60°C |

| Reaction Time | 2-4 hours |

| Expected Product | This compound |

| Anticipated Yield (Crude) | 70-85% |

| Purity (Crude) | 60-75% |

Purification of this compound

The crude aglycone can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating complex mixtures of organic molecules.

Experimental Protocol: RP-HPLC Purification

Materials and Equipment:

-

Crude this compound

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Prepare the mobile phases:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Dissolve the crude this compound in a minimal amount of acetonitrile or a mixture of acetonitrile and water.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the preparative RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the aglycone using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 40 minutes) at a flow rate of 15 mL/min.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the fractions corresponding to the major peak of the this compound.

-

Combine the pure fractions and remove the acetonitrile under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a white or off-white solid.

Table 2: Hypothetical Purification Parameters and Expected Outcome

| Parameter | Value |

| Chromatography Mode | Preparative Reverse-Phase HPLC |

| Stationary Phase | C18 Silica Gel |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 40 min |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

| Expected Purity | >95% |

| Expected Recovery | 60-80% from crude |

Proposed Signaling Pathway for Cytotoxicity

Macrolide antibiotics can exert cytotoxic effects through various mechanisms, often culminating in apoptosis. The proposed signaling pathway for IB-96212-induced cytotoxicity involves the inhibition of bacterial protein synthesis, which can have downstream effects on eukaryotic cells, or direct interaction with cellular components leading to programmed cell death.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is summarized in the following diagram.

Caption: Workflow for this compound synthesis and purification.

Disclaimer

The protocols described herein are hypothetical and based on general chemical principles for the manipulation of macrolide compounds. These procedures have not been validated for IB-96212 specifically. Researchers should exercise caution and perform small-scale pilot experiments to optimize reaction and purification conditions. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

IB-96212 aglycone dose-response curve determination

Application Notes and Protocols

Topic: IB-96212 Aglycone Dose-Response Curve Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract

IB-96212 is a novel macrolide with potent cytotoxic activity against various cancer cell lines, including murine leukemia (P-388), human non-small cell lung cancer (A-549), human colon adenocarcinoma (HT-29), and human melanoma (MEL-28).[1][2] The aglycone form of IB-96212 is the active compound responsible for this cytotoxicity. This application note provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The protocol is designed for researchers in drug discovery and oncology to reliably assess the cytotoxic potential of this compound.

Introduction

Macrolides are a class of compounds known for their diverse biological activities, including antibacterial and cytotoxic effects.[1] IB-96212, produced by a marine Micromonospora species, is a member of the spiroketal-containing macrolide class. Its aglycone has demonstrated significant cytotoxic properties, making it a compound of interest for anti-cancer research.

Determining the dose-response relationship is a critical step in the evaluation of any potential therapeutic agent. This involves exposing cancer cells to a range of concentrations of the compound and measuring the effect on cell viability. The resulting data are used to generate a dose-response curve, from which the IC50 value can be derived. The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. This application note outlines a robust and reproducible MTT assay protocol for this purpose.

Hypothesized Signaling Pathway of Cytotoxic Macrolides

While the precise mechanism of this compound is yet to be fully elucidated, many cytotoxic macrolides exert their effects by interfering with key cellular signaling pathways that regulate cell growth, proliferation, and survival. It is hypothesized that this compound may inhibit receptor tyrosine kinases (RTKs) or other upstream signaling molecules, leading to the downregulation of pro-survival pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways. Inhibition of these pathways can halt the cell cycle and induce apoptosis, contributing to the compound's cytotoxic effects. Some macrolides have also been shown to block autophagy flux, which can lead to cell death, particularly in nutrient-deprived cancer cells.

Caption: Hypothesized signaling pathway targeted by this compound.

Experimental Protocol: Dose-Response Curve Determination via MTT Assay

This protocol describes the steps to determine the cytotoxicity of this compound against a selected cancer cell line (e.g., A-549).

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Selected cancer cell line (e.g., A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Caption: Experimental workflow for the MTT-based dose-response assay.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Include wells for "cells only" (negative control) and "medium only" (blank).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

Day 2: Compound Treatment

-

Prepare a series of dilutions of this compound from the stock solution. A common approach is to use a 10-point, 2-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.195 µM).

-

Also prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or the vehicle control.

-

Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.

Day 4/5: MTT Assay and Data Acquisition

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

-

Correct for Background: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.

-

Calculate Percent Viability: The viability of cells treated with this compound is expressed as a percentage relative to the vehicle-treated control cells.

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit the data and calculate the IC50 value.

Data Presentation

Quantitative data from the dose-response experiment should be summarized in a clear and organized table.

Table 1: Cytotoxicity of this compound on A-549 Cells

| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |

| Vehicle Control (0) | - | 1.25 ± 0.08 | 100 ± 6.4 |

| 0.195 | -0.71 | 1.20 ± 0.07 | 96.0 ± 5.6 |

| 0.39 | -0.41 | 1.12 ± 0.09 | 89.6 ± 7.2 |

| 0.78 | -0.11 | 0.95 ± 0.06 | 76.0 ± 4.8 |

| 1.56 | 0.19 | 0.68 ± 0.05 | 54.4 ± 4.0 |

| 3.13 | 0.50 | 0.45 ± 0.04 | 36.0 ± 3.2 |

| 6.25 | 0.80 | 0.25 ± 0.03 | 20.0 ± 2.4 |

| 12.5 | 1.10 | 0.15 ± 0.02 | 12.0 ± 1.6 |

| 25 | 1.40 | 0.10 ± 0.02 | 8.0 ± 1.6 |

| 50 | 1.70 | 0.08 ± 0.01 | 6.4 ± 0.8 |

| 100 | 2.00 | 0.07 ± 0.01 | 5.6 ± 0.8 |

Table 2: Calculated IC50 Value

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | A-549 | 72 | [Calculated Value] |

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of this compound. By following this standardized MTT assay protocol, researchers can obtain reliable and reproducible data on the cytotoxic potency of this compound, which is essential for its further development as a potential anti-cancer agent. The provided templates for data presentation and visualization of the experimental workflow and hypothesized signaling pathway serve as a guide for documenting and communicating the experimental findings.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for IB-96212 Aglycone-Induced Apoptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

IB-96212 is a novel cytotoxic macrolide with potential as an antineoplastic agent.[1] Its aglycone derivative is hypothesized to induce programmed cell death, or apoptosis, in cancer cells. Understanding the apoptotic mechanism of IB-96212 aglycone is crucial for its development as a therapeutic agent. Apoptosis is a regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of caspase enzymes.[2][3] This document provides detailed protocols for assessing apoptosis induced by this compound in a cancer cell line. The described assays are standard methods for detecting key apoptotic events.[2][4]

Key Apoptotic Events and Corresponding Assays

The progression of apoptosis can be monitored by detecting a series of cellular events. A multi-assay approach is recommended for confirming apoptosis and elucidating the underlying signaling pathways.

| Apoptotic Event | Assay Method | Principle |

| Early Stage | ||

| Phosphatidylserine (PS) Externalization | Annexin V/Propidium Iodide (PI) Staining | In early apoptosis, PS translocates from the inner to the outer plasma membrane leaflet. Annexin V, a calcium-dependent protein, binds to exposed PS. PI, a fluorescent nucleic acid intercalator, is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity. |

| Mitochondrial Membrane Potential (ΔΨm) Disruption | JC-1 Staining | In healthy cells, the JC-1 dye accumulates in the mitochondria as aggregates, emitting red fluorescence. In apoptotic cells, the collapse of ΔΨm prevents JC-1 accumulation, and the dye remains in the cytoplasm as monomers, emitting green fluorescence. |

| Mid Stage | ||

| Caspase Activation | Caspase-3/7 Activity Assay | Caspases are a family of proteases that execute apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage. |

| Late Stage | ||

| DNA Fragmentation | TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | Apoptosis leads to the fragmentation of genomic DNA. The TUNEL assay detects these DNA breaks by labeling the free 3'-hydroxyl termini with labeled nucleotides. |

Experimental Protocols

Cell Culture and Treatment

-

Culture a suitable cancer cell line (e.g., HeLa, Jurkat) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of this compound for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control group.

Annexin V/PI Staining by Flow Cytometry

This protocol is a common method for detecting apoptotic cells.

-

After treatment, harvest the cells, including any floating cells in the supernatant.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

After the treatment period, add the caspase-3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

Normalize the results to the number of viable cells or protein concentration.

Western Blot Analysis for Cleaved PARP

Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3 and its cleavage is a hallmark of apoptosis.

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for cleaved PARP.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin).

Data Presentation

The following tables present hypothetical data for the effect of this compound on a cancer cell line.

Table 1: Percentage of Apoptotic Cells after 24-hour Treatment with this compound (Annexin V/PI Assay)

| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 1.0 |

| 5 | 60.3 ± 4.5 | 25.4 ± 3.3 | 14.3 ± 2.1 |

| 10 | 35.8 ± 5.1 | 45.2 ± 4.8 | 19.0 ± 2.9 |

| 25 | 15.1 ± 3.9 | 60.7 ± 5.5 | 24.2 ± 3.7 |

Table 2: Relative Caspase-3/7 Activity after 12-hour Treatment with this compound

| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 15,234 ± 1,102 | 1.0 |

| 1 | 28,945 ± 2,345 | 1.9 |

| 5 | 76,170 ± 5,890 | 5.0 |

| 10 | 152,340 ± 12,560 | 10.0 |

| 25 | 243,744 ± 18,970 | 16.0 |

Visualizations

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols: Analysis of Cell Cycle Effects of IB-96212 Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

IB-96212 is a novel cytotoxic macrolide with potential applications in oncology research and drug development.[1] Understanding the mechanism of action of such compounds is crucial for their evaluation as therapeutic agents. A key aspect of this characterization is the analysis of their effects on cell cycle progression. This document provides detailed protocols for investigating the impact of the aglycone form of IB-96212 on the cell cycle of cancer cell lines.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[2] Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific phases, leading to an inhibition of tumor growth or apoptosis.[3][4] These application notes describe two primary methodologies to assess the cell cycle effects of IB-96212 aglycone:

-

Flow Cytometry with Propidium Iodide (PI) Staining: A high-throughput method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]

-

Western Blotting: A technique to analyze the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), to elucidate the molecular mechanisms underlying any observed cell cycle arrest.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when a cancer cell line (e.g., HeLa) is treated with this compound.

Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 Hours

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 0 (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |

| This compound | 1 | 53.8 ± 2.9 | 27.1 ± 2.2 | 19.1 ± 2.0 |

| This compound | 5 | 35.7 ± 4.2 | 15.3 ± 1.9 | 49.0 ± 5.5 |

| This compound | 10 | 20.1 ± 3.5 | 8.9 ± 1.5 | 71.0 ± 4.8 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Relative Expression of Cell Cycle Regulatory Proteins in HeLa Cells Treated with this compound for 24 Hours

| Treatment Group | Concentration (µM) | Cyclin B1 | CDK1 (p34) | Phospho-CDK1 (Tyr15) | p21 |

| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound | 5 | 2.85 | 1.10 | 0.45 | 3.50 |

| This compound | 10 | 4.10 | 1.25 | 0.20 | 5.20 |

Protein expression levels are normalized to the vehicle control group. Data are quantified from Western blot band intensities.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol outlines the steps for preparing and analyzing cells treated with this compound for cell cycle distribution.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with 3 mL of cold PBS. Centrifuge again.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS.

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at 4°C for several weeks at this stage.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.

-

Discard the supernatant and wash the cell pellet twice with 3 mL of cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Add 50 µL of RNase A solution to the cell suspension to ensure only DNA is stained.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI signal (e.g., FL2-A).

-

Collect at least 10,000 events for each sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for IB-96212 Aglycone Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of a stock solution of IB-96212 aglycone, a cytotoxic macrolide antibiotic. The information is intended to guide researchers in accurately preparing solutions for in vitro studies.

Introduction

This compound is a polyether macrolide with cytotoxic and antibiotic properties, notably against Mycobacterium tuberculosis.[1] Proper preparation of a concentrated stock solution is a critical first step for reliable and reproducible experimental results in cell-based assays and other research applications. This document outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Product Code | CH0012 | BIOMAR Microbial Technologies |

| CAS Number | 220766-98-3 | BIOMAR Microbial Technologies |

| Molecular Formula | C48H84O14 | BIOMAR Microbial Technologies[1] |

| Molecular Weight | 885 g/mol | BIOMAR Microbial Technologies[1] |

| Chemical Class | Macrolide | BIOMAR Microbial Technologies[1] |

| Bioactivity | Cytotoxic, Antibiotic (Mycobacterium tuberculosis) | BIOMAR Microbial Technologies[1] |

| Recommended Solvent | DMSO or Ethanol | General practice for macrolides |

| Recommended Stock Concentration | 1-10 mM | Based on common lab practice |

| Storage Conditions | -20°C or -80°C, protected from light | General practice for macrolide stocks |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

3.2. Procedure

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Determine Mass of this compound: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 885 g/mol = 8.85 mg

-

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

-

Solubilization:

-

Transfer the weighed powder to a sterile, amber microcentrifuge tube.

-

Add the desired volume of anhydrous DMSO (e.g., 1 mL for an 8.85 mg aliquot).

-

Cap the tube securely.

-

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

3.3. Safety Precautions

-

IB-96212 is a cytotoxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound and concentrated stock solution.

-

Consult the Material Safety Data Sheet (MSDS) for this compound for complete safety information.

Visualizations

4.1. Experimental Workflow

Caption: Workflow for this compound stock solution preparation.

4.2. Signaling Pathway (Hypothetical)

As the specific signaling pathway of this compound is not yet fully elucidated, a generalized diagram representing a hypothetical cytotoxic mechanism of action is presented below. This diagram illustrates a potential pathway where the compound induces apoptosis.

References

Application Notes and Protocols for High-Throughput Screening Using IB-96212 Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction